Explicit Patent Designation as a Preferred 5‑HT₆ Ligand Embodiment
In WO2002100842A1, the compound [4‑(4‑bromobenzenesulfonyl)‑2‑o‑tolyloxazol‑5‑yl]methylamine is explicitly listed among the preferred novel compounds of formula Ia for use as a 5‑HT₆ ligand, distinguishing it from the broader Markush formula that encompasses hundreds of theoretically possible sulfonyloxazolamines [1]. The unsubstituted benzenesulfonyl analog, (4‑benzenesulfonyl‑2‑o‑tolyloxazol‑5‑yl)methylamine, is listed separately, confirming that the 4‑bromo substituent defines a distinct, specifically claimed chemical entity rather than a trivial variant [1].
| Evidence Dimension | Patent listing status within WO2002100842A1 |
|---|---|
| Target Compound Data | Explicitly named as a preferred compound of formula Ia: [4‑(4‑bromobenzenesulfonyl)‑2‑o‑tolyloxazol‑5‑yl]methylamine |
| Comparator Or Baseline | Des‑bromo analog: (4‑benzenesulfonyl‑2‑o‑tolyloxazol‑5‑yl)methylamine – listed as a separate preferred compound |
| Quantified Difference | Qualitative: presence of 4‑bromo substituent yields a distinct preferred embodiment; p‑bromophenyl is identified as a particularly preferred Ar group at the sulfonyl position [REFS-1, lines 154, 298] |
| Conditions | Patent disclosure context – preferred compound enumeration in WO2002100842A1 |
Why This Matters
Procurement of the 4‑bromo analog ensures alignment with the specifically claimed, preferred structural space, which is critical for SAR continuity and IP fidelity in CNS drug discovery programs.
- [1] Greiner H, Bartoszyk G, Böttcher H, Barnickel G, Cezanne B. Sulfonyloxazolamines and their use as 5‑HT₆ ligands. PCT Patent WO2002100842A1, filed 16 May 2002, published 19 December 2002. Lines 145‑154, 279‑283, 298‑304. View Source
